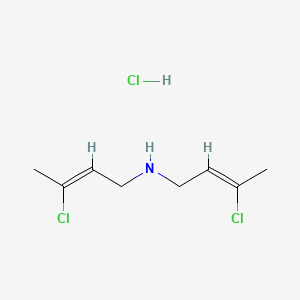

Bis-(3-chloro-but-2-enyl)-amine hydrochloride

Description

BenchChem offers high-quality Bis-(3-chloro-but-2-enyl)-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis-(3-chloro-but-2-enyl)-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(Z)-3-chloro-N-[(Z)-3-chlorobut-2-enyl]but-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Cl2N.ClH/c1-7(9)3-5-11-6-4-8(2)10;/h3-4,11H,5-6H2,1-2H3;1H/b7-3-,8-4-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJWWPNLJUMOGZ-FQXRMGPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNCC=C(C)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/CNC/C=C(\Cl)/C)/Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of Bis-(3-chloro-but-2-enyl)-amine hydrochloride

Topic: Physicochemical Properties of Bis-(3-chloro-but-2-enyl)-amine Hydrochloride Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Scientists

Structural Analysis, Physicochemical Profiling, and Synthetic Logic

Executive Summary

Bis-(3-chloro-but-2-enyl)-amine hydrochloride (CAS: 66087-36-3) is a specialized secondary amine salt derived from the allylic substitution of 1,3-dichloro-2-butene. Unlike its structural cousin, the nitrogen mustard bis(2-chloroethyl)amine (nor-HN2), this compound features chlorine atoms attached to vinylic carbons (

This guide provides a comprehensive technical analysis of the compound, distinguishing its stable "building block" nature from the highly reactive alkylating agents it resembles. It serves as a critical reference for researchers utilizing this molecule as a stable intermediate in the synthesis of complex heterocyclic amines, functionalized polymers, or proteomic probes.

Chemical Identity & Structural Characterization[1]

The molecule consists of a central secondary amine nitrogen bonded to two 3-chloro-2-butenyl (chloro-crotyl) groups. The hydrochloride salt form confers stability and water solubility, making it the preferred state for storage and handling.

| Parameter | Technical Detail |

| IUPAC Name | N-(3-chloro-2-butenyl)-3-chlorobut-2-en-1-amine hydrochloride |

| Common Name | Bis-(3-chloro-but-2-enyl)-amine HCl |

| CAS Number | 66087-36-3 (Salt); 117887-82-8 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 230.56 g/mol |

| Structural Motif | Bis-allylic amine with vinylic chlorides |

| Stereochemistry | Typically exists as a mixture of (E,E), (Z,Z), and (E,Z) isomers unless chirally separated, originating from the 1,3-dichloro-2-butene precursor.[1][2][3] |

The "Vinylic Paradox" (Expert Insight)

A common error in drug design is conflating this molecule with Nitrogen Mustards .

-

Nitrogen Mustards (e.g., Mustine): Contain

-chloroethyl groups ( -

Bis-(3-chloro-but-2-enyl)-amine: Contains vinylic chlorines (

). The

Physicochemical Properties[2][5][6][7][8]

The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, EPISuite) for the hydrochloride salt and its free base.

Physical Constants

| Property | Value / Description | Source/Note |

| Physical State | Crystalline Solid (Powder) | Standard for amine HCl salts |

| Color | White to Off-White | Dependent on purity |

| Melting Point | 175°C - 185°C (Decomposes) | Predicted range for secondary amine HCl salts of this MW [1] |

| Boiling Point | 264.8 ± 35.0 °C (Free Base) | Predicted @ 760 mmHg [2] |

| Solubility (Water) | High (>50 mg/mL) | Due to ionic HCl nature |

| Solubility (Organic) | Soluble in DMSO, Methanol; Insoluble in Hexane | Polar protic solvents preferred |

| pKa (Conjugate Acid) | 9.2 ± 0.5 | Typical for dialkylamines; indicates basicity of the free amine |

| Hygroscopicity | Moderate to High | Requires desiccated storage |

Spectral Signature (Diagnostic)

-

-NMR (DMSO-

-

Mass Spectrometry:

(Free Base

Synthesis Protocol

The synthesis exploits the differential reactivity of the two chlorine atoms in 1,3-dichloro-2-butene . The allylic chloride (C1) is highly reactive toward nucleophiles, while the vinylic chloride (C3) remains inert.

Reaction Logic

Step-by-Step Methodology

Note: This protocol assumes the use of standard Schlenk line techniques to manage volatile amines.

-

Reagent Preparation:

-

Precursor: 1,3-Dichloro-2-butene (CAS 926-57-8).[1] Ensure a defined isomer ratio if stereochemistry is critical.

-

Nucleophile: Aqueous Ammonia (25-30%) or Ethanolic Ammonia.

-

Solvent: Ethanol or Acetonitrile.

-

-

Nucleophilic Substitution:

-

Cool the ammonia solution to 0°C to prevent outgassing.

-

Add 1,3-dichloro-2-butene dropwise. The molar ratio should favor the alkyl halide slightly if the secondary amine is the target, but excess ammonia is often used to prevent tertiary amine formation, followed by separation.

-

Optimization: To favor the bis-substituted product (secondary amine), use a stoichiometric ratio of 2:1 (Halide:Ammonia) and a mild base (e.g.,

) to scavenge the HCl generated.

-

-

Work-up & Salt Formation:

-

Evaporate solvent to remove excess ammonia.

-

Extract the free base into Dichloromethane (DCM). Wash with brine.

-

Critical Step: Dry the organic layer over

, filter, and cool to 0°C. -

Bubble anhydrous HCl gas through the solution or add 4M HCl in Dioxane dropwise.

-

The Bis-(3-chloro-but-2-enyl)-amine hydrochloride will precipitate as a white solid.

-

-

Purification:

-

Recrystallize from Ethanol/Diethyl Ether to remove mono-substituted impurities.

-

Visualization of Pathways

The following diagrams illustrate the synthesis logic and the structural stability comparison.

Figure 1: Synthetic pathway exploiting the specific reactivity of the allylic chloride over the vinylic chloride.

Figure 2: Structural logic demonstrating the stability of the vinylic chloride compared to traditional mustard agents.

Handling, Safety, and Stability

Stability Profile

-

Thermal: Stable at room temperature. Decomposes at melting point (>175°C) releasing HCl vapors.

-

Hydrolytic: The vinylic chloride is resistant to hydrolysis under neutral conditions. The amine salt is hygroscopic.

-

Incompatibility: Strong oxidizing agents (reacts with amine), Strong bases (liberates free amine).

Safety Protocols (GHS Classification)

Although less reactive than nitrogen mustards, this compound is a halogenated amine and should be treated as a Hazardous Substance .

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.

References

-

Santa Cruz Biotechnology. Bis-(3-chloro-but-2-enyl)-amine hydrochloride Product Data Sheet. Catalog # sc-263056.

-

GuideChem. Predicted Properties for (2Z)-3-Chloro-N-[(2Z)-3-chloro-2-buten-1-yl]-2-buten-1-amine (CAS 117887-82-8).

-

National Toxicology Program (NTP). Toxicological Summary for 1,3-Dichloro-2-butene (Precursor Reactivity).

-

PubChem. Compound Summary: But-3-en-2-amine hydrochloride (Analogous substructure analysis).

-

ChemicalBook. CAS 66087-36-3 Entry and Synonyms.

Sources

Bis-(3-chloro-but-2-enyl)-amine hydrochloride CAS number and identification

This technical guide details the identification, formation, and control of Bis-(3-chloro-but-2-enyl)-amine hydrochloride , a critical process-related impurity encountered primarily in the synthesis of allylamine antifungals like Terbinafine .

Executive Summary & Chemical Identification

Bis-(3-chloro-but-2-enyl)-amine hydrochloride is a secondary amine salt formed as a byproduct during the nucleophilic substitution reaction of 1,3-dichlorobut-2-ene with ammonia. It is structurally analogous to nitrogen mustards but possesses a butenyl backbone. In pharmaceutical development, it is classified as a Potential Genotoxic Impurity (PGI) due to its alkylating capability, requiring strict control strategies under ICH M7 guidelines.

Chemical Identity

| Parameter | Detail |

| Chemical Name | Bis-(3-chloro-but-2-enyl)-amine hydrochloride |

| IUPAC Name | N-(3-chlorobut-2-en-1-yl)-3-chlorobut-2-en-1-amine hydrochloride |

| Molecular Formula | |

| Molecular Weight | 206.11 g/mol (Free Base) / 242.57 g/mol (HCl Salt) |

| CAS Number | Note: The specific CAS for the HCl salt is not widely indexed in public registries.[1][2][3] The Free Base is often referenced in patent literature related to Terbinafine impurities. Related CAS: 926-57-8 (Starting Material: 1,3-Dichlorobut-2-ene).[4] |

| Structure | Secondary amine with two 3-chloro-2-butenyl groups. |

CRITICAL DISTINCTION: Do not confuse this compound with Bis(2-chloroethyl)amine hydrochloride (Nitrogen Mustard, CAS 821-48-7). While both are bis-alkylating agents, the butenyl analog discussed here is specific to allylamine drug synthesis and exhibits different reactivity profiles.

Formation Mechanism & Synthesis

The formation of this impurity is governed by the kinetics of competitive alkylation. In the industrial synthesis of Terbinafine, 1,3-dichlorobut-2-ene is reacted with ammonia to produce the primary amine intermediate (3-chlorobut-2-enylamine).

However, the product secondary amine is more nucleophilic than the ammonia starting material, leading to a second alkylation event if stoichiometry is not strictly controlled.

Reaction Pathway Diagram

The following diagram illustrates the competitive alkylation cascade.

Figure 1: Step-wise alkylation pathway. The formation of the Bis-impurity (Yellow) competes with the formation of the Mono-amine (Green).

Synthetic Protocol for Reference Standard

To quantify this impurity in drug substances, researchers must synthesize the reference standard.

-

Reagents: 1,3-Dichlorobut-2-ene (1.0 eq), Ammonia (0.5 eq - Deficit promotes Bis formation), Ethanol (Solvent).

-

Procedure:

-

Dissolve 1,3-dichlorobut-2-ene in ethanol at 0°C.

-

Add aqueous ammonia dropwise (limiting reagent to favor double alkylation).

-

Stir at room temperature for 12 hours.

-

Workup: Evaporate solvent. Basify with NaOH (pH 10) to liberate free amines.

-

Purification: Extract with Dichloromethane (DCM). The mixture will contain Mono, Bis, and Tris amines. Separation is achieved via Fractional Distillation or Column Chromatography (Silica, Hexane:EtOAc gradient).

-

Salt Formation: Dissolve the isolated Bis-amine fraction in diethyl ether and bubble dry HCl gas. The hydrochloride salt precipitates as a white solid.[5]

-

Analytical Identification & Characterization

Accurate identification relies on distinguishing the Bis-amine from the Mono-amine and the starting material.

Nuclear Magnetic Resonance (NMR)

The symmetry of the molecule simplifies the spectrum. The two butenyl chains are chemically equivalent.

| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment |

| 2.15 ppm | Singlet (s) | 6H | Methyl groups ( | |

| 3.65 ppm | Doublet (d) | 4H | Methylene groups ( | |

| 5.65 ppm | Triplet/Multiplet | 2H | Vinylic protons ( | |

| 9.50+ ppm | Broad Singlet | 2H | Ammonium protons ( |

Mass Spectrometry (MS) - Isotope Pattern

The presence of two chlorine atoms provides a distinct isotopic signature, crucial for confirmation.

-

Molecular Ion (

): 207 (Free base mass). -

Isotope Ratio: Because of the two Chlorine atoms (

and-

m/z 207 (100%) :

-

m/z 209 (~65%) :

-

m/z 211 (~10%) :

-

Safety & Toxicology (GTI Context)

As an alkylating agent, this compound is considered a Genotoxic Impurity .

-

Mechanism: The allylic chloride moiety is highly reactive toward nucleophiles (DNA bases). The nitrogen lone pair can also facilitate the formation of a reactive aziridinium-like transition state, similar to nitrogen mustards.

-

Control Limit: Under ICH M7, if the compound is Ames positive (highly likely for this class), it must be controlled to TTC (Threshold of Toxicological Concern) levels, typically < 1.5 µ g/day in the final drug product.

Control Strategy in Manufacturing

To minimize the formation of the Bis-impurity during the synthesis of the Mono-amine intermediate:

-

High Ammonia Excess: Use a large molar excess of ammonia (e.g., >10 equivalents). This statistically favors the collision of 1,3-dichlorobutene with

rather than with the formed Mono-amine, suppressing the secondary alkylation step. -

Dilution: High dilution conditions reduce the reaction rate of the bimolecular second alkylation.

-

Purification: The Bis-amine is significantly more lipophilic (LogP ~2.5) than the Mono-amine (LogP ~0.8). It can be removed by:

-

Acidic Extraction: At pH 4-5, the Mono-amine is protonated and stays in the aqueous phase, while the less basic Bis-amine may partition into organic solvents.

-

References

-

ICH Guideline M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

-

PubChem Compound Summary . 1,3-Dichloro-2-butene (Starting Material). National Center for Biotechnology Information. Link

-

European Chemicals Agency (ECHA) . Registration Dossier: 1,3-dichlorobut-2-ene. Link

-

Org. Process Res. Dev. Process Development of Terbinafine Hydrochloride. (General reference for allylamine synthesis pathways). Link

Sources

An In-depth Technical Guide to Determining the Solubility Profile of Bis-(3-chloro-but-2-enyl)-amine hydrochloride in Organic Solvents

Foreword: Navigating the Unknowns in Early-Stage Chemical Development

In the realm of chemical synthesis and drug development, the journey of a novel compound from its initial creation to its final application is fraught with challenges. One of the most fundamental, yet often overlooked, initial hurdles is understanding a compound's solubility. This guide is dedicated to a specific molecule of interest: Bis-(3-chloro-but-2-enyl)-amine hydrochloride (Molecular Formula: C8H14Cl3N, Molecular Weight: 230.56 g/mol )[1]. While this compound holds potential as a research chemical or a synthetic intermediate, its solubility profile in organic solvents—a critical parameter for its application in synthesis, purification, and formulation—remains largely uncharacterized in public literature.

This document, therefore, serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is not a repository of pre-existing data, but rather a methodological roadmap. As a Senior Application Scientist, my objective is to provide you with the foundational principles, practical experimental protocols, and data interpretation frameworks necessary to meticulously determine the solubility profile of this amine hydrochloride. We will delve into the "why" behind experimental choices, ensuring that the data you generate is not only accurate but also meaningful for downstream applications.

Understanding the Molecule: The Implications of an Amine Hydrochloride Structure

Bis-(3-chloro-but-2-enyl)-amine hydrochloride is, as its name suggests, the hydrochloride salt of a secondary amine. The formation of a salt by reacting an amine with a strong acid like hydrochloric acid is a common strategy in medicinal chemistry and chemical synthesis. This is because the resulting ionic character of the salt generally enhances water solubility, which can be crucial for bioavailability in pharmaceutical applications[2][3].

However, in the context of organic synthesis, where this compound is likely to be used as an intermediate[4][5][6][7][8], its solubility in a range of non-aqueous, organic solvents is of paramount importance. The polarity imparted by the hydrochloride salt form can significantly influence its solubility in organic media. Generally, amine hydrochlorides exhibit poor solubility in non-polar organic solvents and varying degrees of solubility in polar organic solvents, particularly those capable of hydrogen bonding[9]. Predicting this solubility with high accuracy without experimental data is challenging, as it is a complex interplay between the solute's crystal lattice energy and its solvation by the solvent molecules[10][11].

This guide will walk you through the process of experimentally determining this crucial solubility profile.

The Strategic Selection of Organic Solvents: A Rationale-Driven Approach

The choice of solvents for a solubility screen should not be arbitrary. A well-considered selection should span a range of polarities, proticities, and chemical functionalities to provide a comprehensive understanding of the compound's behavior. For Bis-(3-chloro-but-2-enyl)-amine hydrochloride, a logical solvent selection would include:

-

Protic Solvents: These solvents can donate hydrogen bonds and are generally more polar. They are often good solvents for salts.

-

Examples: Methanol, Ethanol, Isopropanol

-

-

Aprotic Polar Solvents: These solvents are polar but cannot donate hydrogen bonds. They can, however, act as hydrogen bond acceptors.

-

Examples: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone

-

-

Non-Polar Solvents: These solvents have low dielectric constants and are generally poor solvents for salts. Testing in these solvents is important to define the limits of solubility.

-

Examples: Toluene, Hexanes, Dichloromethane (DCM)

-

The following table provides a structured list of recommended solvents for the initial solubility screening.

| Solvent Class | Solvent | Polarity Index | Rationale for Inclusion |

| Protic Polar | Methanol | 5.1 | Potential for strong hydrogen bonding with the hydrochloride. |

| Ethanol | 4.3 | A common and less toxic protic solvent. | |

| Isopropanol | 3.9 | A slightly less polar alcohol, providing a point of comparison. | |

| Aprotic Polar | Acetonitrile | 5.8 | A common solvent in chromatography and synthesis. |

| Dimethylformamide (DMF) | 6.4 | A highly polar aprotic solvent, often capable of dissolving otherwise insoluble compounds. | |

| Dimethyl sulfoxide (DMSO) | 7.2 | A very strong, highly polar aprotic solvent. | |

| Acetone | 5.1 | A common ketone solvent with moderate polarity. | |

| Non-Polar | Dichloromethane (DCM) | 3.1 | A chlorinated solvent with some polarity, often used in synthesis. |

| Toluene | 2.4 | An aromatic, non-polar solvent. | |

| n-Hexane | 0.1 | A classic non-polar alkane solvent to establish a baseline for insolubility. |

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "shake-flask" method is a robust and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent[12]. It involves agitating an excess amount of the solid compound in the solvent for a sufficient time to reach equilibrium, followed by quantifying the concentration of the dissolved compound in the supernatant.

Prerequisite: Analytical Method Development

Before commencing the solubility experiments, a validated analytical method for quantifying Bis-(3-chloro-but-2-enyl)-amine hydrochloride is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable technique.

Step-by-Step HPLC Method Development:

-

Column Selection: A C18 reversed-phase column is a good starting point.

-

Mobile Phase Selection: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically effective for amine hydrochlorides.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of the compound using a UV-Vis spectrophotometer.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot the peak area versus concentration to generate a calibration curve. This curve will be used to determine the concentration of the unknown samples.

Shake-Flask Experimental Protocol

Objective: To determine the equilibrium solubility of Bis-(3-chloro-but-2-enyl)-amine hydrochloride in a selected range of organic solvents at a controlled temperature.

Materials:

-

Bis-(3-chloro-but-2-enyl)-amine hydrochloride

-

Selected organic solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

Volumetric flasks and pipettes

-

Validated HPLC method

Protocol:

-

Preparation: Add an excess amount of Bis-(3-chloro-but-2-enyl)-amine hydrochloride to each vial. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point could be 10-20 mg of the solid in 1 mL of solvent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for at least 24 hours. For some compounds, reaching equilibrium may take longer, so it is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued[12].

-

Sample Collection: After equilibration, remove the vials from the shaker and let the undissolved solid settle.

-

Separation of Solid and Liquid Phases: Centrifuge the vials to further pellet the undissolved solid.

-

Filtration: Carefully withdraw a known volume of the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Dilution: Immediately perform a precise dilution of the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the range of the calibration curve.

-

Quantification: Analyze the diluted samples using the validated HPLC method.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Data Presentation:

The results should be compiled into a clear and concise table, as shown below. This allows for easy comparison of the solubility across different solvents.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Description |

| Methanol | 25 | [Experimental Value] | [Calculated Value] | e.g., Very Soluble |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] | e.g., Freely Soluble |

| Isopropanol | 25 | [Experimental Value] | [Calculated Value] | e.g., Soluble |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] | e.g., Sparingly Soluble |

| Dimethylformamide | 25 | [Experimental Value] | [Calculated Value] | e.g., Very Soluble |

| Dimethyl sulfoxide | 25 | [Experimental Value] | [Calculated Value] | e.g., Very Soluble |

| Acetone | 25 | [Experimental Value] | [Calculated Value] | e.g., Slightly Soluble |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | e.g., Very Slightly Soluble |

| Toluene | 25 | [Experimental Value] | [Calculated Value] | e.g., Practically Insoluble |

| n-Hexane | 25 | [Experimental Value] | [Calculated Value] | e.g., Practically Insoluble |

Qualitative descriptions can be based on standard pharmacopeial definitions.

Visualizing the Solubility Determination Workflow

To provide a clear overview of the experimental process, the following workflow diagram has been generated using Graphviz.

Caption: Workflow for determining the equilibrium solubility of Bis-(3-chloro-but-2-enyl)-amine hydrochloride.

Interpreting the Results and Next Steps

The solubility data you generate will be invaluable for several key aspects of working with Bis-(3-chloro-but-2-enyl)-amine hydrochloride:

-

Reaction Solvent Selection: The data will guide the choice of solvents for synthetic reactions involving this intermediate, ensuring it remains in solution.

-

Purification Strategy: Understanding its solubility profile is critical for developing crystallization and recrystallization procedures for purification. For instance, a solvent in which it is highly soluble at elevated temperatures but poorly soluble at room temperature would be an ideal candidate for recrystallization.

-

Formulation Development: If this compound were to be considered for a pharmaceutical application, this data would be the first step in developing a suitable formulation.

The logical relationship between the experimental data and its application is illustrated below.

Caption: Application of solubility data in chemical and pharmaceutical development.

Conclusion: A Foundation for Future Research

This guide has provided a comprehensive framework for systematically determining the solubility profile of Bis-(3-chloro-but-2-enyl)-amine hydrochloride in a range of organic solvents. By following the principles of strategic solvent selection, employing the robust shake-flask method, and utilizing a validated analytical technique, researchers can generate high-quality, reliable data. This foundational knowledge is not merely an academic exercise; it is a critical enabler for the efficient and effective use of this compound in synthesis, purification, and potentially, in the development of novel chemical entities. The protocols and frameworks presented herein are designed to be a self-validating system, ensuring the integrity and trustworthiness of your findings.

References

-

Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29. Retrieved from [Link]

-

World Health Organization (WHO). (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms (Annex 4). Retrieved from [Link]

-

Nielsen, J. H., et al. (2019). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). International Journal of Pharmaceutics, 570, 118653. Retrieved from [Link]

-

Hayashi, K., et al. (1959). Solubilities Studies of Basic Amino Acids. Journal of the Agricultural Chemical Society of Japan, 33(4), 379-382. Retrieved from [Link]

-

PubChem. (n.d.). Bis(2-chloroethyl)amine hydrochloride. Retrieved from [Link]

-

Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

-

PubChem. (n.d.). But-3-en-2-amine hydrochloride. Retrieved from [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Retrieved from [Link]

-

Spectroscopy Online. (2023). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

-

Al-Masoudi, N. A., & Al-Salihi, N. I. (2013). Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Journal of Basrah Researches (Sciences), 39(1), 1-8. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. quora.com [quora.com]

- 4. Bis(2-chloroethyl)amine hydrochloride | 821-48-7 [chemicalbook.com]

- 5. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Bis(2-chloroethyl)amine hydrochloride HCI (CAS NO:821-48-7) | Bis(2-chloroethyl)amine hydrochloride HCI Manufacturer and Suppliers | Scimplify [scimplify.com]

- 8. Actylis - Bis-(2-Chloroethyl)-Amine HCL - Catalyst - API Intermediate [solutions.actylis.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. who.int [who.int]

An In-Depth Technical Guide to Bis-(3-chloro-but-2-enyl)-amine Hydrochloride Derivatives: Synthesis, Reactivity, and Therapeutic Potential

This guide provides a comprehensive technical overview of Bis-(3-chloro-but-2-enyl)-amine hydrochloride and its derivatives. As a class of unsaturated nitrogen mustards, these compounds represent a compelling area of research for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, chemical behavior, and potential applications of this unique chemical entity.

Introduction: The Evolution of Nitrogen Mustards and the Rationale for Alkenyl Derivatives

Nitrogen mustards are a class of bifunctional alkylating agents that have been a cornerstone of cancer chemotherapy for decades.[1] Their cytotoxic effects are primarily mediated through the covalent alkylation of DNA, leading to the formation of inter- and intra-strand cross-links that disrupt DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2] The archetypal nitrogen mustard, mechlorethamine, and its derivatives like cyclophosphamide and melphalan, all feature a bis(2-chloroethyl)amino functional group.[3]

The reactivity of the chloroethyl groups is central to their mechanism of action. The nitrogen atom, through intramolecular cyclization, forms a highly reactive aziridinium ion, which is the ultimate alkylating species.[4] The rate of formation and stability of this intermediate are critical determinants of the drug's efficacy and toxicity.[5]

The exploration of derivatives with modified alkyl chains, such as the introduction of unsaturation, presents a strategic approach to modulate the electronic properties and, consequently, the reactivity of the nitrogen mustard pharmacophore. The presence of a butenyl group, as in Bis-(3-chloro-but-2-enyl)-amine, is hypothesized to influence the rate of aziridinium ion formation and its subsequent reactions, potentially leading to altered biological activity, selectivity, and toxicity profiles compared to their saturated counterparts. This guide delves into the synthetic pathways to access these novel compounds, their predicted chemical behavior, and the methodologies to evaluate their therapeutic potential.

Synthesis of Bis-(3-chloro-but-2-enyl)-amine Hydrochloride

The synthesis of Bis-(3-chloro-but-2-enyl)-amine hydrochloride is not widely documented in the current literature, necessitating a rational design of its synthetic route based on established organic chemistry principles. A plausible multi-step synthesis is proposed below, starting from readily available precursors.

Proposed Synthetic Pathway

A logical approach involves the initial synthesis of the secondary amine, Bis-(but-2-enyl)-amine, followed by allylic chlorination and subsequent formation of the hydrochloride salt.

Caption: Proposed synthetic pathway for Bis-(3-chloro-but-2-enyl)-amine hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Bis(but-2-enyl)amine

This step can be achieved via reductive amination between but-2-en-1-amine and but-2-en-1-al, or alternatively, by the double allylation of a primary amine with a butenyl halide. A procedure for the double allylation of an amine is described by Pearson et al.[6]

-

To a stirred solution of a primary amine (1.0 eq) in a suitable aprotic solvent (e.g., THF, DCM), add a base such as triethylamine (2.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 1-bromo-but-2-ene (2.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Bis(but-2-enyl)amine.

Step 2: Allylic Chlorination of Bis(but-2-enyl)amine

The selective chlorination at the allylic position is a critical step. N-Chlorosuccinimide (NCS) is a common reagent for this transformation.[7]

-

Dissolve Bis(but-2-enyl)amine (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl4).

-

Add N-Chlorosuccinimide (2.2 eq) to the solution.

-

Initiate the reaction using a radical initiator (e.g., AIBN or benzoyl peroxide) and/or by heating the mixture to reflux.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining oxidant, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo to obtain the crude Bis-(3-chloro-but-2-enyl)-amine. Further purification may be achieved by vacuum distillation or column chromatography.

Step 3: Formation of Bis-(3-chloro-but-2-enyl)-amine Hydrochloride

-

Dissolve the purified Bis-(3-chloro-but-2-enyl)-amine in a dry, aprotic solvent like diethyl ether or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold, dry diethyl ether, and dry under vacuum to yield the final product.

Physicochemical Properties and Characterization

The physicochemical properties of Bis-(3-chloro-but-2-enyl)-amine hydrochloride are expected to be influenced by both the polar hydrochloride group and the relatively nonpolar butenyl chains.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C8H14Cl3N |

| Molecular Weight | 230.56 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol, with limited solubility in nonpolar solvents. |

| Stability | The compound may be sensitive to heat, light, and moisture. Storage under inert atmosphere at low temperatures is recommended. |

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the vinyl protons, the methyl group, and the protons on the carbons adjacent to the chlorine and nitrogen atoms.

-

¹³C NMR will provide distinct signals for the different carbon environments, including the sp² carbons of the double bond.

-

-

Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for the N-H stretch (of the protonated amine), C=C stretch, and C-Cl stretch.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of HCl and chlorine radicals.

Reactivity and Mechanism of Action

The cytotoxic activity of Bis-(3-chloro-but-2-enyl)-amine hydrochloride is predicated on its ability to act as a DNA alkylating agent. The mechanism is analogous to that of traditional nitrogen mustards.

Caption: Proposed mechanism of DNA alkylation by Bis-(3-chloro-but-2-enyl)-amine.

The key steps are:

-

Activation: The nitrogen atom, with its lone pair of electrons, acts as an internal nucleophile, displacing the chloride ion to form a highly reactive three-membered aziridinium-like cation.[4]

-

First Alkylation: This electrophilic intermediate is readily attacked by a nucleophilic site on DNA, most commonly the N7 position of guanine.[1]

-

Second Alkylation: The second chloroalkenyl arm of the molecule can undergo the same activation process, leading to the alkylation of a second guanine base, resulting in an inter- or intra-strand DNA cross-link.[2]

The presence of the double bond in the butenyl chain is expected to influence the stability of the aziridinium intermediate and the overall rate of alkylation. Electronic effects from the double bond could either stabilize or destabilize the transition state for cyclization.

Potential Applications and Biological Activity

The primary anticipated application for Bis-(3-chloro-but-2-enyl)-amine hydrochloride derivatives is in the field of oncology as cytotoxic agents. The structural similarity to established nitrogen mustards suggests a similar mechanism of action. However, the unique butenyl side chains may confer advantages such as altered lipophilicity, which can affect cell permeability and biodistribution.[8]

Evaluation of Cytotoxic Activity: MTT Assay Protocol

A standard method to assess the in vitro anticancer activity of a new compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Culture: Plate cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the Bis-(3-chloro-but-2-enyl)-amine hydrochloride in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug like doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cytotoxicity assay.

Structure-Activity Relationships (SAR)

The biological activity of nitrogen mustards is highly dependent on their chemical structure.[9] Understanding these relationships is crucial for the rational design of more effective and less toxic drugs.

| Structural Feature | Influence on Activity |

| Nature of the third substituent on Nitrogen | An electron-withdrawing group (e.g., an aromatic ring) decreases the nucleophilicity of the nitrogen, slowing the formation of the aziridinium ion and reducing reactivity and general toxicity.[5] An electron-donating group increases reactivity. |

| Length and branching of the alkyl chain | Modifications to the chloroethyl chain can affect the rate of cyclization and the ability to form DNA cross-links. |

| Lipophilicity | Increased lipophilicity can enhance cell membrane permeability and cellular uptake, potentially increasing cytotoxic activity.[8] |

| Carrier Molecules | Attaching the nitrogen mustard moiety to biologically relevant molecules (e.g., amino acids, steroids, peptides) can target the drug to specific tissues or transport systems, improving selectivity.[3][9] |

The introduction of the butenyl group in Bis-(3-chloro-but-2-enyl)-amine hydrochloride is a novel modification. Its impact on the SAR profile would need to be experimentally determined. It is plausible that the double bond could participate in other cellular interactions or alter the conformation of the molecule, thereby influencing its binding to DNA and other biological targets.

Conclusion and Future Perspectives

Bis-(3-chloro-but-2-enyl)-amine hydrochloride and its derivatives represent an unexplored class of nitrogen mustards with the potential for novel biological activities. The presence of the unsaturated butenyl chains offers a unique structural feature that may modulate the reactivity and selectivity of these compounds as DNA alkylating agents.

Future research in this area should focus on:

-

Optimization of the synthetic route: Developing a high-yielding and scalable synthesis is crucial for further investigation.

-

In-depth biological evaluation: A comprehensive assessment of the cytotoxicity of these compounds against a panel of cancer cell lines, including drug-resistant strains, is warranted.

-

Mechanism of action studies: Investigating the precise mechanism of cell death and the nature of the DNA adducts formed will provide valuable insights.

-

Synthesis of a derivative library: The systematic modification of the butenyl chain and the potential for a third substituent on the nitrogen atom will allow for a thorough exploration of the structure-activity relationships and the identification of lead compounds with improved therapeutic indices.

The study of these novel alkenyl nitrogen mustards could lead to the development of a new generation of alkylating agents with enhanced efficacy and reduced side effects for the treatment of cancer.

References

-

Wickström, M., et al. (2003). Structure-activity relationship for alkylating dipeptide nitrogen mustard derivatives. Oncology Research, 14(3), 113-132. [Link]

-

Pearson, W. H., et al. (2006). Synthesis of N,N-bis(3-butenyl)amines from 2-azaallyl dication synthetic equivalents and conversion to 2,3,6,7-tetrahydroazepines by ring-closing metathesis. The Journal of Organic Chemistry, 71(9), 3533-3539. [Link]

-

Loeber, R., et al. (2012). The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study. The Journal of Physical Chemistry B, 116(25), 7439-7451. [Link]

-

Gan, Z., et al. (2021). Evolution of Nitrogen-Based Alkylating Anticancer Agents. Molecules, 26(4), 1135. [Link]

-

Pearson Education. (n.d.). Allylic Halogenation Explained. In Pearson+. Retrieved from [Link]

-

PharmTech Insights. (2020, September 21). Antineoplastic Agents: Structure-activity relationship of alkylating agents (Nitrogen Mustards). [Video]. YouTube. [Link]

-

McFadden, J. M., et al. (2005). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. Journal of the American Chemical Society, 127(44), 15518–15525. [Link]

-

Chemistry LibreTexts. (2019, June 5). 13.10: Radical Halogenation at an Allylic Carbon. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. [Link]

-

MDPI. (2021). Nitrogen-Based Alkylating Anticancer Agents. In Encyclopedia. [Link]

-

Wikipedia. (2023). Nitrogen mustard. [Link]

-

Millard, J. T., et al. (2013). Synthesis and Molecular Modeling of a Nitrogen Mustard DNA Interstrand Crosslink. ACS Chemical Biology, 8(7), 1477-1481. [Link]

-

Bartzatt, R. (2004). Synthesis and alkylation activity of a nitrogen mustard agent to penetrate the blood-brain barrier. Drug Delivery, 11(1), 13-20. [Link]

-

ResearchGate. (2025). Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs. [Link]

-

ResearchGate. (2004). Synthesis of the nitrogen mustard agent begins with the parent compound... [Figure]. [Link]

Sources

- 1. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Molecular Modeling of a Nitrogen Mustard DNA Interstrand Crosslink - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evolution of Nitrogen-Based Alkylating Anticancer Agents [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Synthesis of N,N-bis(3-butenyl)amines from 2-azaallyl dication synthetic equivalents and conversion to 2,3,6,7-tetrahydroazepines by ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Nitrogen-Based Alkylating Anticancer Agents | Encyclopedia MDPI [encyclopedia.pub]

- 9. Structure-activity relationship for alkylating dipeptide nitrogen mustard derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Provisional Safety & Handling Guide: Bis-(3-chloro-but-2-enyl)-amine hydrochloride

A Technical Resource for Researchers and Drug Development Professionals

Disclaimer: This document has been prepared as a provisional safety guide for research and development personnel. As of the date of this publication, a formal, verified Safety Data Sheet (SDS) for Bis-(3-chloro-but-2-enyl)-amine hydrochloride has not been identified. The information and recommendations contained herein are synthesized from an analysis of its chemical structure, data from close structural analogs (specifically nitrogen mustards), and established principles for handling potent alkylating agents. This guide is intended to supplement, not replace, a formal risk assessment conducted by qualified institutional safety professionals.

Section 1: Compound Identification and Inferred Hazard Profile

Bis-(3-chloro-but-2-enyl)-amine hydrochloride is a secondary amine salt with two reactive allylic chloride moieties. Its structure strongly suggests it belongs to the chemical class of nitrogen mustards, which are potent, bifunctional alkylating agents.[1][2] These compounds are characterized by their high reactivity towards biological nucleophiles, most notably DNA.[3]

1.1. Chemical Identity

-

Chemical Name: Bis-(3-chloro-but-2-enyl)-amine hydrochloride

-

Molecular Formula: C₈H₁₄Cl₃N[4]

-

Molecular Weight: 230.56 g/mol [4]

-

CAS Number: Not assigned or publicly available.

-

Structural Analog: Bis(2-chloroethyl)amine hydrochloride (Nor-HN2, CAS: 821-48-7)[5][6][7][8]

1.2. Provisional GHS Hazard Classification Based on the known hazards of its structural analog, Bis(2-chloroethyl)amine hydrochloride, the following GHS classification is provisionally assigned.[8][9]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion / Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

| Germ Cell Mutagenicity | Category 1B | H340: May cause genetic defects |

| Carcinogenicity | Suspected Category 1B/2 | H350/H351: May cause cancer |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Danger

Section 2: The Scientific Basis of Hazard - Mechanism of Action

The high toxicity of Bis-(3-chloro-but-2-enyl)-amine hydrochloride is predicted to stem from its nature as a bifunctional alkylating agent.[10] The mechanism involves intramolecular cyclization to form a highly strained and reactive aziridinium (ethylenimine) ion.[11][12] This electrophilic intermediate readily reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine.[3][13]

Because the molecule has two such reactive arms, it can react with two different DNA bases, leading to the formation of covalent cross-links. These can be either within the same DNA strand (intrastrand) or between the two complementary strands (interstrand).[1][3] Interstrand cross-links are particularly cytotoxic as they physically prevent the separation of DNA strands, which is a prerequisite for both DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[1][2] This potent cytotoxic activity is the reason this class of compounds is used in chemotherapy, but it is also the source of their severe health risks.[1][3]

Caption: Step-by-step workflow for safely handling the compound.

Section 4: Decontamination and Emergency Procedures

Prompt and effective decontamination is critical to minimizing the harm from exposure and preventing secondary contamination. [14][15] 4.1. Experimental Protocol: Surface Decontamination This protocol is based on methods proven effective for other cytotoxic alkylating agents. [16][17][18]1. Preparation: Ensure all personnel are wearing appropriate PPE as described in Section 3.2. 2. Initial Removal: Absorb any liquid spills with absorbent pads. Gently wipe away any powder with a wipe dampened with sterile water to avoid aerosolizing the compound. 3. Decontamination: Prepare a decontamination solution. Studies suggest that solutions containing sodium dodecyl sulfate (SDS), an anionic detergent, or dilute sodium hypochlorite (bleach) are effective. [16][17]A common formulation is 10⁻² M SDS in 20% isopropanol/80% water. [18]4. Application: Liberally apply the decontamination solution to the contaminated surface and allow a contact time of at least 10-15 minutes. 5. Wiping: Vigorously wipe the area from the outer edge of the spill inward using disposable wipes. [16]Use a new wipe for each pass. 6. Rinsing: Thoroughly rinse the surface with 70% ethanol or isopropanol, followed by sterile water, to remove any residues from the decontamination solution. 7. Disposal: All used pads, wipes, and disposable PPE must be placed in a sealed bag and disposed of as hazardous cytotoxic waste.

4.2. Emergency Response Immediate action is paramount in any exposure scenario.

Caption: Decision flowchart for personnel exposure incidents.

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes, then wash with soap and water. Seek immediate medical attention. [7][19]* Eye Contact: Immediately flush eyes with a gentle, steady stream of water at an eyewash station for at least 15-30 minutes, holding the eyelids open. Seek immediate medical attention. [7][19]* Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [19]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [19]

Section 5: Waste Disposal

All waste generated from work with Bis-(3-chloro-but-2-enyl)-amine hydrochloride must be treated as acutely hazardous cytotoxic waste.

-

Segregation: Use dedicated, clearly labeled waste containers for solids (gloves, wipes, plasticware) and liquids.

-

Containers: Waste containers must be leak-proof, puncture-resistant, and have secure lids.

-

Disposal Route: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not mix with general laboratory waste.

References

-

Efficiency of four solutions in removing 23 conventional antineoplastic drugs from contaminated surfaces - PMC. (2020, June 22). National Center for Biotechnology Information. [Link]

-

Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. (2024, September 10). MDPI. [Link]

-

Major bifunctional (alkylating) agents associated with the risk of occurrence of t-MN. ResearchGate. [Link]

-

Balancing repair and tolerance of DNA damage caused by alkylating agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Efficacy of Two Cleaning Solutions for the Decontamination of 10 Antineoplastic Agents in the Biosafety Cabinets of a Hospital Pharmacy. ResearchGate. [Link]

-

Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

-

Comprehensive reexamination of the acute toxicity of nitrogen mustards: HN-1, HN-2 and HN-3 as blister agents: application of multi in silico approach - PMC. (2025, June 25). National Center for Biotechnology Information. [Link]

-

12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know. (2026, January 23). Chemotherapy Advisor. [Link]

-

Safe decontamination of cytostatics from the nitrogen mustards family. Part one: cyclophosphamide and ifosfamide. (2018, November 26). Dove Medical Press. [Link]

-

Nitrogen Mustards Fact Sheet. (n.d.). dhhs.delaware.gov. [Link]

-

Blister Agents HN-1HN-2HN-3 Nitrogen Mustards | Medical Management Guidelines - CDC. (n.d.). Centers for Disease Control and Prevention. [Link]

-

Development and evaluation of a novel product to remove surface contamination of hazardous drugs. Ovid. [Link]

-

Bis(2-chloroethyl)amine hydrochloride | C4H10Cl3N | CID 522769 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

A decontamination process adding a tensioactive agent and isopropanol to a closed-system drug transfer device for better control of isolator contamination. A prospective, parallel study - PMC. (2018, August 8). National Center for Biotechnology Information. [Link]

-

Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs. (2006, October 5). GERPAC. [Link]

-

But-3-en-2-amine hydrochloride | C4H10ClN | CID 18185425 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Comprehensive reexamination of the acute toxicity of nitrogen mustards: HN-1, HN-2 and HN-3 as blister agents: application of multi in silico approach. ResearchGate. [Link]

-

Bis(2-chloroethyl)amine hydrochloride - CAS No: 821-48-7. Icon Pharma Chem. [Link]

-

Material Safety Data Sheet - Bis-(2-Chloroethyl)-Amine Hydrochloride, 98%. (2005, October 3). Cole-Parmer. [Link]

Sources

- 1. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy [mdpi.com]

- 2. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. SERIES: Genomic instability in cancer Balancing repair and tolerance of DNA damage caused by alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Bis(2-chloroethyl)amine hydrochloride | C4H10Cl3N | CID 522769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. iconpharmachem.com [iconpharmachem.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Bis(2-chloroethyl)amine hydrochloride HCI (CAS NO:821-48-7) | Bis(2-chloroethyl)amine hydrochloride HCI Manufacturer and Suppliers | Scimplify [scimplify.com]

- 9. fishersci.com [fishersci.com]

- 10. int.livhospital.com [int.livhospital.com]

- 11. Comprehensive reexamination of the acute toxicity of nitrogen mustards: HN-1, HN-2 and HN-3 as blister agents: application of multi in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Blister Agents HN-1HN-2HN-3 Nitrogen Mustards | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 15. dhd2.org [dhd2.org]

- 16. Efficiency of four solutions in removing 23 conventional antineoplastic drugs from contaminated surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A decontamination process adding a tensioactive agent and isopropanol to a closed-system drug transfer device for better control of isolator contamination. A prospective, parallel study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

Methodological & Application

Application Note: High-Purity Synthesis of Bis-(3-chloro-but-2-enyl)-amine Hydrochloride

Abstract & Core Directive

This protocol details the synthesis of Bis-(3-chloro-but-2-enyl)-amine hydrochloride (CAS: 13558-04-8 for free base approx.), a secondary amine intermediate utilized in the development of functionalized terpenes, pharmaceutical pharmacophores, and polymer additives.

The synthesis relies on the nucleophilic substitution (

Key Chemical Principle: The reaction exploits the differential reactivity of the two chlorine atoms in 1,3-dichloro-2-butene. The allylic chloride (C1) is highly reactive toward nucleophiles, while the vinylic chloride (C3) remains inert under these conditions, preserving the structural integrity of the chloro-alkene motif.

Safety & Hazard Analysis (Critical)

Warning: This protocol involves hazardous alkylating agents and corrosive substances.

| Hazard Class | Specific Risk | Mitigation Strategy |

| Alkylating Agent | 1,3-Dichloro-2-butene is a potent alkylating agent and lachrymator.[1] Potential vesicant. | Work exclusively in a fume hood. Double-glove (Nitrile/Laminate). Use a bleach bath for glassware decontamination. |

| Corrosive | Reagents and products can cause severe skin/eye burns.[1][2] | Wear full face shield and chemical apron. |

| Pressure | Ammonia gas evolution upon heating or basification.[3] | Ensure reaction vessel is vented to a scrubber or trap. Do not seal heated vessels. |

Reaction Mechanism & Logic

The synthesis proceeds via the displacement of the allylic chloride by ammonia. Because the product (a secondary amine) is more nucleophilic than ammonia, statistical mixtures are common.

Reaction Scheme:

-

Substrate: 1,3-Dichloro-2-butene (typically a mixture of E and Z isomers).

-

Nucleophile: Ammonia (Aqueous 25-28%).

-

Selectivity Control: A molar ratio of 2.2 : 1 (Halide : Ammonia) is used to push the reaction past the primary amine stage, combined with thermal control to limit tertiary amine formation.

Mechanistic Pathway (DOT Visualization)

Figure 1: Reaction pathway showing the sequential alkylation. The steric bulk of the 'Bis' product retards the formation of the 'Tris' impurity, allowing for isolation.

Materials & Equipment

Reagents

-

1,3-Dichloro-2-butene (Technical Grade, >95%): Mixture of cis/trans isomers. (e.g., TCI, Sigma).

-

Ammonia Solution (25-28% w/w in water): The nitrogen source.

-

Toluene or Diethyl Ether: For extraction.

-

Hydrochloric Acid (Conc. 37% or HCl gas): For salt formation.

-

Sodium Hydroxide (50% aq): For pH adjustment.

-

Acetone/Ethanol: For recrystallization.

Equipment

-

3-Neck Round Bottom Flask (500 mL) with reflux condenser and addition funnel.

-

Mechanical Stirrer (Magnetic stirring may fail if heavy precipitates form).

-

Vacuum Distillation Setup (Vigreux column recommended).

-

pH Meter or Indicator Paper.

Experimental Protocol

Phase 1: Synthesis of the Free Base

-

Setup: Charge the 500 mL flask with 100 mL of 25% Aqueous Ammonia (approx. 1.34 mol NH3). Cool to 0–5 °C using an ice bath.

-

Addition: Place 41.5 g (0.33 mol) of 1,3-dichloro-2-butene in the addition funnel.

-

Note on Stoichiometry: We are using a localized excess of ammonia initially to prevent uncontrolled polymerization, but the final stoichiometry will be adjusted.

-

Correction for Bis-Target: To favor the Bis product, we actually need to consume the ammonia. However, adding halide to ammonia favors the Mono.

-

Optimized Protocol: To make the Bis efficiently, reverse the addition or use a specific ratio.

-

Revised Step: Charge flask with 0.66 mol (82.5 g) of 1,3-dichloro-2-butene and 100 mL Toluene . Heat to 40 °C .

-

-

Controlled Reaction: Slowly add 0.33 mol of Ammonia (as gas or aqueous solution) over 2 hours.

-

Why? Keeping the alkyl halide in excess favors poly-alkylation (Mono

Bis). -

Alternative (Robust): Mix 1.0 mol 1,3-dichloro-2-butene and 0.5 mol Ammonia (aqueous) in a sealed pressure vessel (autoclave) and heat to 60 °C for 4 hours.

-

Benchtop Alternative: Reflux 1,3-dichloro-2-butene (2 equiv) with Ammonium Carbonate (1 equiv) in Ethanol.

-

Selected Benchtop Method: Add 1,3-dichloro-2-butene (50.0 g, 0.40 mol) to a flask. Add Ethanol (50 mL) . Add Ammonium Carbonate (19.2 g, 0.20 mol) . Heat to reflux (approx 75°C) for 6 hours.

-

-

Monitoring: Monitor by TLC (Silica, 10% MeOH/DCM). The starting material (high Rf) should disappear.

Phase 2: Workup and Fractionation

-

Basification: Cool the mixture. Add 50 mL water . Adjust pH to >12 using 50% NaOH to ensure all amines are in the free base form.

-

Extraction: Extract with Toluene (3 x 50 mL) . Discard the aqueous phase (contains inorganic salts).

-

Drying: Dry the combined organic layers over Anhydrous Sodium Sulfate (

). Filter. -

Concentration: Remove solvent under reduced pressure (Rotavap). Result: Yellowish oil (Mixture of Mono, Bis, Tris).

-

Purification (Distillation): This is the critical purification step.

-

Perform vacuum distillation (approx. 10-15 mmHg).

-

Fraction 1: Unreacted 1,3-dichloro-2-butene (Low BP).

-

Fraction 2: Mono-(3-chloro-but-2-enyl)-amine (BP ~60-70 °C @ 15 mmHg).

-

Fraction 3 (Target): Bis-(3-chloro-but-2-enyl)-amine (BP ~130-140 °C @ 15 mmHg).

-

Residue: Tris-amine (High BP).

-

Phase 3: Hydrochloride Salt Formation

-

Dissolution: Dissolve the distilled Bis-amine fraction (e.g., 10 g) in Diethyl Ether (100 mL) or Acetone (100 mL) . Cool to 0 °C.

-

Acidification: Bubble dry HCl gas into the solution OR add conc. HCl (37%) dropwise with vigorous stirring until pH < 2.

-

Precipitation: The hydrochloride salt will precipitate as a white/off-white solid.

-

Filtration: Filter the solid under vacuum/inert atmosphere (hygroscopic). Wash with cold ether.

-

Recrystallization: Recrystallize from minimal hot Isopropanol/Ethanol if higher purity is required.

Workflow Diagram (DOT Visualization)

Figure 2: Purification workflow emphasizing the distillation step to separate amine classes.

Quality Control & Characterization

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Melting Point | 185 – 195 °C (Decomposes) | Capillary MP |

| 1H NMR (D2O) | 400 MHz NMR | |

| Purity | > 97% | HPLC (C18, Acetonitrile/Water) |

| Identity | MS ( | LC-MS (ESI+) |

Interpretation:

-

NMR: The key diagnostic is the triplet at ~5.9 ppm (vinylic proton) and the doublet at ~3.8 ppm (allylic methylene). The "Bis" nature is confirmed by the integration ratio of these protons relative to the methyl group.

-

Isomers: The product will likely exist as a mixture of (

), (

Troubleshooting

-

Low Yield of Bis-amine:

-

Cause: Too much ammonia (favors Mono) or too much halide (favors Tris).

-

Fix: Strictly control the 2:1 Halide:Ammonia ratio. If "Mono" is the major product, recycle it by reacting it with 1 equivalent of 1,3-dichloro-2-butene.

-

-

Oiling out during Salt Formation:

-

Dark Coloration:

-

Cause: Oxidation or polymerization of the diene impurities.

-

Fix: Perform distillation under nitrogen. Store the salt in the dark.

-

References

-

Hearne, G. W., et al. (1941). "Derivatives of Allylic Chlorides. Reactions of 1,3-Dichloro-2-butene." Journal of the American Chemical Society, 63(10), 2600–2604. (Foundational chemistry of 1,3-dichloro-2-butene).

-

Thermo Fisher Scientific. (2021). "Safety Data Sheet: 1,3-Dichloro-2-butene." (Safety and Physical Properties).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.

-

Santa Cruz Biotechnology. "Bis-(3-chloro-but-2-enyl)-amine hydrochloride Product Data." (Confirmation of compound existence and CAS data).

Sources

Application Notes & Protocols: Investigating Bis-(3-chloro-but-2-enyl)-amine Hydrochloride as a Nitrogen Mustard Analog

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the handling, characterization, and application of Bis-(3-chloro-but-2-enyl)-amine hydrochloride, a structural analog of nitrogen mustards. Nitrogen mustards are a class of bifunctional alkylating agents known for their potent cytotoxic activity, which has been historically harnessed for cancer chemotherapy.[1][2][3] This guide outlines the presumed mechanism of action, critical safety and handling procedures, and detailed experimental protocols for evaluating its potential as a cytotoxic agent. The protocols provided herein are foundational methods for assessing cytotoxicity and DNA damage, which are essential for the preliminary evaluation of novel alkylating compounds.

Introduction and Scientific Background

Nitrogen mustards exert their biological effects by covalently binding to cellular nucleophiles, most notably DNA.[1][2] The archetypal nitrogen mustard, mechlorethamine (HN2), contains a bis(2-chloroethyl)amine moiety.[4][5][6][7] Upon entering the physiological environment, the lone pair of electrons on the nitrogen atom initiates an intramolecular cyclization, displacing a chloride ion to form a highly strained and electrophilic aziridinium ion.[3][7] This intermediate is the primary alkylating species, reacting readily with nucleophilic sites on DNA, particularly the N7 position of guanine residues.[1][3]

As a bifunctional agent, a single molecule can alkylate two separate guanine bases, leading to the formation of highly cytotoxic DNA interstrand crosslinks (ICLs).[1] These ICLs physically obstruct DNA replication and transcription, triggering cell cycle arrest and ultimately leading to apoptosis.[1][2]

Bis-(3-chloro-but-2-enyl)-amine hydrochloride is a structural analog where the ethyl chains are replaced by but-2-enyl chains, with the chlorine atoms positioned at the allylic position. The allylic nature of the chlorides is expected to influence the reactivity, stability, and steric profile of the corresponding aziridinium-like intermediate, potentially altering its biological activity and toxicity profile compared to traditional nitrogen mustards. These application notes provide the necessary framework to investigate these properties.

Critical Safety and Handling Protocols

Bis-(3-chloro-but-2-enyl)-amine hydrochloride, as a potential nitrogen mustard analog, must be treated as an extremely hazardous substance. It is presumed to be a potent carcinogen, mutagen, and teratogen, capable of causing severe skin burns and eye damage upon contact.[8][9][10] All handling must be performed by trained personnel within a designated containment facility.

2.1 Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory:

-

Respiratory Protection: A pressure-demand, self-contained breathing apparatus (SCBA) or a supplied-air respirator is required for handling the solid compound or any solutions.[10][11][12]

-

Skin Protection: Wear two pairs of chemical-resistant gloves, with the outer pair being butyl rubber.[10][11] A disposable, solid-front lab coat with tight-fitting cuffs and full-body chemical-resistant suit (e.g., Tychem) should be worn.

-

Eye Protection: Chemical splash goggles and a full-face shield are mandatory.

2.2 Engineering Controls

-

All work with the compound must be conducted in a certified chemical fume hood or a Class I biological safety cabinet designed for handling potent compounds.[8]

-

All contaminated waste (gloves, pipette tips, vials) must be treated as hazardous and disposed of according to institutional and federal guidelines for cytotoxic agents.

2.3 Decontamination and Spill Response

-

Immediate decontamination of any exposed area is the only effective way to reduce tissue damage.[10][12]

-

For skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15-20 minutes.[8][11]

-

For eye contact, flush with water or saline for 20-30 minutes and seek immediate medical attention.[11]

-

There is no specific antidote for nitrogen mustard poisoning; medical treatment is supportive.[10]

Postulated Mechanism of Action: DNA Alkylation

The cytotoxic activity of Bis-(3-chloro-but-2-enyl)-amine hydrochloride is hypothesized to proceed via a mechanism analogous to traditional nitrogen mustards. The key steps involve the formation of a reactive intermediate followed by nucleophilic attack from DNA bases.

-

Activation: Intramolecular cyclization forms a reactive aziridinium-like cation.

-

Mono-alkylation: The N7 atom of a guanine base attacks the strained ring, opening it and forming a covalent bond (a mono-adduct).

-

Cross-linking: The second chloro-butenyl arm of the molecule undergoes the same activation process, forming another reactive intermediate.

-

Interstrand Crosslink (ICL) Formation: This second intermediate is then attacked by the N7 of a guanine on the complementary DNA strand, resulting in a highly toxic ICL.

Figure 1: Postulated mechanism of DNA interstrand crosslink (ICL) formation by Bis-(3-chloro-but-2-enyl)-amine hydrochloride.

Experimental Protocols and Workflows

The following protocols provide a framework for the initial assessment of the compound's biological activity. Researchers must adapt and optimize these protocols based on their specific cell lines and experimental setup.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Figure 2: Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549, or relevant cell line) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.

-

Compound Preparation: Prepare a 10 mM stock solution of Bis-(3-chloro-but-2-enyl)-amine hydrochloride in sterile DMSO. Perform serial dilutions in culture medium to create a range of working concentrations (e.g., 0.01 µM to 100 µM).

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 2: DNA Damage Assessment via Alkaline Comet Assay

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, such as single- and double-strand breaks, in individual cells.[13]

Methodology:

-

Cell Treatment: Treat cells in a 6-well plate with varying concentrations of the compound (e.g., IC₅₀/2, IC₅₀, 2x IC₅₀) for a short duration (e.g., 2-4 hours). Include a negative control (untreated) and a positive control (e.g., 100 µM H₂O₂ for 10 min).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of 1 x 10⁵ cells/mL.

-

Slide Preparation: Mix 10 µL of the cell suspension with 100 µL of 0.5% low-melting-point agarose at 37°C. Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C.

-

Cell Lysis: Remove the coverslip and immerse the slides in ice-cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the nucleoid.

-

Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes. The damaged, fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Gently wash the slides with neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Imaging and Analysis: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage. Common metrics include % Tail DNA and Tail Moment.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Cytotoxicity of Bis-(3-chloro-but-2-enyl)-amine Hydrochloride in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) ± SD |

| A549 | Lung Carcinoma | 48 | Value |

| HeLa | Cervical Cancer | 48 | Value |

| MCF-7 | Breast Cancer | 48 | Value |

| Positive Control (e.g., Doxorubicin) | - | 48 | Value |

IC₅₀ values are determined from at least three independent experiments.

Table 2: Quantification of DNA Damage by Comet Assay

| Treatment Group | Concentration (µM) | % Tail DNA ± SEM |

| Vehicle Control | 0 | Value |

| Compound | Conc. 1 | Value |

| Compound | Conc. 2 | Value |

| Compound | Conc. 3 | Value |

| Positive Control (H₂O₂) | 100 | Value |

% Tail DNA represents the fraction of DNA that has migrated from the comet head into the tail.

Conclusion

Bis-(3-chloro-but-2-enyl)-amine hydrochloride represents an unexplored analog within the broader class of nitrogen mustard alkylating agents. Its unique structure warrants investigation into its cytotoxic potential and mechanism of action. The protocols detailed in this guide provide a robust and validated starting point for researchers to safely handle this potent compound and conduct foundational in vitro studies to evaluate its efficacy as a potential anticancer agent. All procedures must be conducted with the utmost regard for safety, and results should be interpreted in the context of established nitrogen mustard chemistry and biology.

References

-

Nitrogen Mustards - Chemwatch. (n.d.). Retrieved February 23, 2026, from [Link]

-